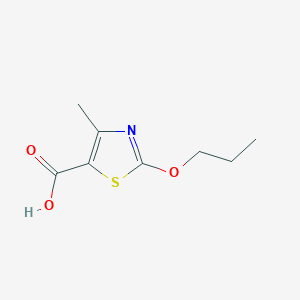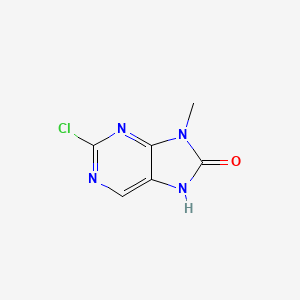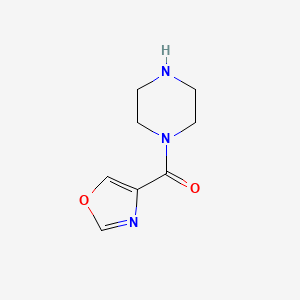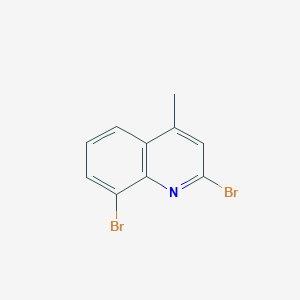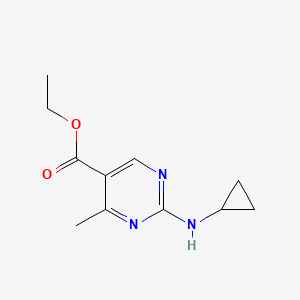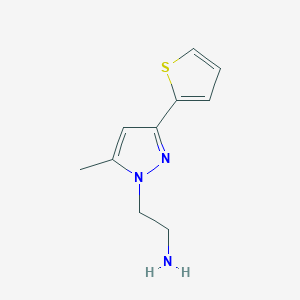
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Descripción general
Descripción
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound with potential applications in scientific research. This compound is also known as MTEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). MTEP has shown promise in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and anxiety.
Aplicaciones Científicas De Investigación
Chemical and Structural Analysis
Pyrazole derivatives, including compounds similar to 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been extensively studied for their chemical and structural properties. For instance, Szlachcic et al. (2020) explored the reductive cyclization process of pyrazole derivatives through combined XRD and DFT studies. They found that intramolecular hydrogen bonding significantly impacts the derivatives' reactivity, proposing alternative synthesis conditions using microwave irradiation to enhance reactivity (Szlachcic et al., 2020).
Biological Activities
The potential of pyrazole derivatives as apoptosis inducers and anti-infective agents has also been investigated. Bansal et al. (2020) synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, revealing significant antibacterial and antimalarial activities. This study showcases the broad spectrum of biological activities that such compounds can exhibit, including inducing apoptosis in germ cells of Capra hircus (Bansal et al., 2020).
Corrosion Inhibition
The effectiveness of bipyrazole compounds as corrosion inhibitors for pure iron in acidic media was demonstrated by Chetouani et al. (2005). Their study indicates that these compounds can act as efficient inhibitors, with the inhibition efficiency increasing with the inhibitor concentration. This application is particularly relevant for industries seeking cost-effective and reliable methods to prevent metal corrosion (Chetouani et al., 2005).
Polymer Modification
Pyrazole and thiophene derivatives have been utilized in the functional modification of polymers for enhanced biological activities. Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives. Their findings suggest these modified polymers have higher thermal stability and show promising antibacterial and antifungal activities, highlighting their potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Antimicrobial Activity
Novel Schiff bases synthesized from pyrazole derivatives have shown significant in vitro antimicrobial activity. Puthran et al. (2019) explored the antimicrobial potential of these compounds, identifying several derivatives with excellent activity against various pathogens. This study underscores the role of pyrazole derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Propiedades
IUPAC Name |
2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8-7-9(10-3-2-6-14-10)12-13(8)5-4-11/h2-3,6-7H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOLFNNTCDDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



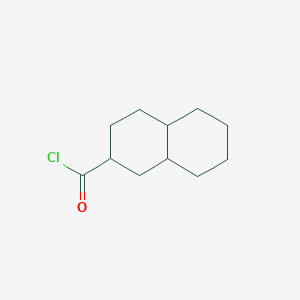
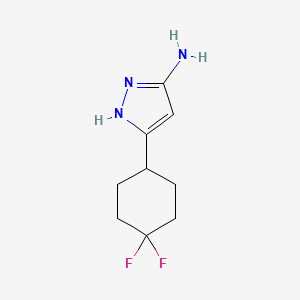
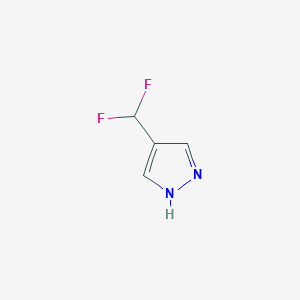
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

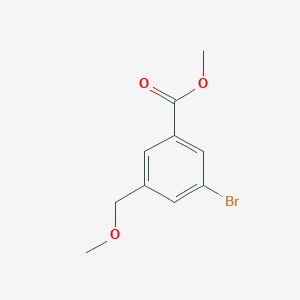
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
